Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The terminal alkyne, a seemingly simple functional group characterized by a carbon-carbon triple bond at the end of a molecular chain, stands as a cornerstone of modern organic synthesis. Its unique electronic properties and linear geometry endow it with a rich and diverse reactivity, making it an indispensable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the key applications of terminal alkynes, offering not just a compilation of reactions, but a senior application scientist's perspective on the causality behind experimental choices, the intricacies of reaction mechanisms, and the practical considerations essential for successful synthesis in both academic and industrial settings.
The Enduring Power of the Carbon-Carbon Triple Bond
The reactivity of a terminal alkyne is dominated by two key features: the acidity of the sp-hybridized C-H bond and the electron-richness of the π-systems. The high s-character of the sp-hybridized carbon atom polarizes the C-H bond, making the terminal proton significantly more acidic (pKa ≈ 25) than its sp2 and sp3 counterparts. This acidity allows for the facile formation of metal acetylides, which are potent nucleophiles and key intermediates in a plethora of carbon-carbon bond-forming reactions.
Furthermore, the two orthogonal π-bonds of the alkyne are susceptible to a wide range of transformations, including addition reactions, cycloadditions, and metal-catalyzed couplings. This versatility allows for the conversion of the alkyne moiety into a diverse array of other functional groups, solidifying its role as a powerful synthetic linchpin.[1]
Foundational C-C Bond Forming Reactions: A Practical Guide
The ability to forge new carbon-carbon bonds with precision and efficiency is central to organic synthesis. Terminal alkynes excel in this arena, participating in a suite of powerful coupling reactions that have become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.
The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic chemistry.[2] Its mild reaction conditions and broad functional group tolerance have cemented its status as a go-to method for the synthesis of conjugated enynes and arylalkynes.
Mechanism and the Rationale Behind Reagent Selection:
The catalytic cycle of the Sonogashira reaction is a synergistic interplay between palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the final product, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
The choice of base is critical for the reaction's success. An amine base, such as triethylamine or diisopropylamine, not only neutralizes the hydrogen halide byproduct but also serves as a ligand for the metal catalysts and can act as the solvent.[2] The basicity of the reaction medium is essential to facilitate the deprotonation of the terminal alkyne.[2] While traditionally conducted under inert conditions to protect the air-sensitive Pd(0) catalyst, modern advancements have led to the development of air-stable catalyst systems.[2]
A common side reaction is the Glaser-type homocoupling of the terminal alkyne. This can often be suppressed by using copper-free conditions or by careful control of the reaction parameters.[2]
Experimental Protocol: A Representative Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
-
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Amine base (e.g., diisopropylamine, 7.0 eq)
-
Anhydrous solvent (e.g., THF)
-
Procedure:
-
To a solution of the aryl halide in the chosen solvent at room temperature, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 3-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Table 1: Key Parameters in Sonogashira Coupling
| Parameter | Common Choices & Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with phosphine ligands | The choice of ligand can significantly impact catalyst activity and stability. Bulky, electron-rich phosphines often enhance the rate of oxidative addition. |
| Copper Co-catalyst | CuI, CuBr | Essential for the formation of the copper acetylide and subsequent transmetalation. |
| Base | Et₃N, i-Pr₂NH, piperidine, K₂CO₃, Cs₂CO₃ | Neutralizes the HX byproduct and facilitates alkyne deprotonation. Amine bases can also act as ligands. |
| Solvent | THF, DMF, MeCN, toluene, amine bases | Must be anhydrous and deoxygenated for traditional catalyst systems. |
Application in Complex Synthesis: The Synthesis of Carbazoles
The Sonogashira coupling has been instrumental in the synthesis of various heterocyclic compounds. For instance, di- and tri-substituted carbazoles have been synthesized through a sequence involving a Sonogashira coupling of indolyltriflates with aryl acetylenes.[4][5] This is followed by isomerization, thermal electrocyclization, and a 1,3-H shift to yield the final carbazole products.[4][5]
The Glaser and Hay Couplings: Forging Symmetric Diynes
The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, a structural motif present in many natural products and functional materials.[6] The reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, often atmospheric oxygen.[7]
The Hay coupling is a significant modification of the Glaser coupling that utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex.[8] This modification offers greater versatility due to the increased solubility of the catalyst in a wider range of organic solvents.[9]
Mechanism and the Role of TMEDA:
The mechanism of the Glaser-Hay coupling is believed to involve the formation of a copper(I) acetylide, which then undergoes oxidative coupling to form the diyne product and copper(0).[10] The role of the oxidant (e.g., O₂) is to reoxidize Cu(0) back to the active Cu(I) species, allowing the catalytic cycle to continue.[10] TMEDA acts as a ligand that solubilizes the copper catalyst and accelerates the reaction.[8]
Experimental Protocol: A Representative Glaser-Hay Coupling
This protocol provides a general procedure for the Glaser-Hay homocoupling of a terminal alkyne.
-
Materials:
-
Terminal alkyne (1.0 eq)
-
Copper(I) chloride (CuCl, catalytic amount)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, catalytic amount)
-
Solvent (e.g., 2-propanol)
-
Oxygen source (e.g., air)
-
Procedure:
-
Dissolve the terminal alkyne in the chosen solvent in a flask equipped with a stir bar.
-
Add the copper(I) chloride and TMEDA to the solution.
-
Gently bubble air or oxygen through the reaction mixture while stirring.
-
Heat the reaction to reflux for the specified time (e.g., 45 minutes), monitoring by TLC.[11]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, often by recrystallization, to obtain the symmetrical diyne.[11]
Application in Macrocyclization:
The Glaser-Hay coupling is particularly valuable for the synthesis of macrocycles.[12] The intramolecular coupling of a molecule containing two terminal alkyne moieties can lead to the formation of large ring structures, which are prevalent in many natural products and have applications in supramolecular chemistry.[9]
The Eglinton and Cadiot-Chodkiewicz Couplings: Expanding the Diyne Synthesis Toolkit
The Eglinton coupling is a variation of the Glaser coupling that utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine solution.[2] A key advantage of the Eglinton coupling is that it does not require an external oxidant, as the Cu(II) salt serves as the oxidant in the reaction.[2] This makes it particularly useful for substrates that may be sensitive to oxygen.[2]
The Cadiot-Chodkiewicz coupling provides a powerful method for the synthesis of unsymmetrical diynes.[13] This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[13] Careful control of reaction conditions is necessary to minimize the competing homocoupling of both the terminal alkyne and the 1-haloalkyne.[10]
Mechanism of Cadiot-Chodkiewicz Coupling:
The currently accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then undergoes oxidative addition with the 1-haloalkyne to form a bis(alkynyl)copper(III) species, which then reductively eliminates the unsymmetrical diyne and regenerates the copper(I) catalyst.[13]
Experimental Protocol: A Representative Cadiot-Chodkiewicz Coupling
This protocol outlines a general procedure for the synthesis of an unsymmetrical diyne.
-
Materials:
-
Terminal alkyne (1.0 eq)
-
1-Haloalkyne (e.g., 1-bromoalkyne, 1.0 eq)
-
Copper(I) salt (e.g., CuI, catalytic amount)
-
Base (e.g., an amine like piperidine or an inorganic base)
-
Solvent (e.g., THF, DMF, or aqueous amine solutions)
-
Procedure:
-
Dissolve the terminal alkyne and the 1-haloalkyne in the chosen solvent.
-
Add the copper(I) salt and the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup to remove the catalyst and base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the unsymmetrical diyne by column chromatography.
The "Click" Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction.[14] It is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[15] The reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it exceptionally valuable in drug discovery, bioconjugation, and materials science.[15]
Mechanism and Experimental Considerations:
The CuAAC reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide.[14] The active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.[14] The use of a slight excess of the reducing agent helps to prevent the oxidative homocoupling of the alkyne.[14] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and prevent its disproportionation or oxidation.[16]
The reaction is remarkably insensitive to the solvent and can be performed in a variety of organic solvents, water, or even neat.[17] The choice of solvent can, however, influence the reaction rate.[6]
Experimental Protocol: A Representative CuAAC Reaction
This protocol describes a general procedure for the CuAAC reaction.
-
Materials:
-
Terminal alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%)
-
Sodium ascorbate (e.g., 10 mol%)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Procedure:
-
Dissolve the terminal alkyne and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate workup, which may involve extraction with an organic solvent or direct purification by chromatography.
Application in Peptide and Protein Chemistry:
The CuAAC reaction has revolutionized the field of bioconjugation. Its bioorthogonal nature allows for the specific labeling and modification of biomolecules, such as peptides and proteins, in complex biological environments.[17][18] It is widely used for the synthesis of cyclic peptides, where the triazole ring acts as a stable and biocompatible linker.[17][19]
Terminal Alkynes as Versatile Building Blocks
Beyond their participation in coupling and cycloaddition reactions, terminal alkynes are valuable building blocks that can be transformed into a wide array of other functional groups.
Table 2: Common Transformations of Terminal Alkynes
| Transformation | Reagents and Conditions | Product |
| Reduction to Alkanes | H₂, Pd/C | Alkane |
| Reduction to (Z)-Alkenes | H₂, Lindlar's catalyst | (Z)-Alkene |
| Reduction to (E)-Alkenes | Na, NH₃ (l) | (E)-Alkene |
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl ketone |
| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Aldehyde |
| Halogenation | X₂ (1 or 2 eq) | Dihalo- or tetrahaloalkane |
| Hydrohalogenation | HX (1 or 2 eq) | Vinyl halide or gem-dihaloalkane |
Protecting Group Strategies for Terminal Alkynes
In multi-step syntheses, it is often necessary to protect the acidic proton of a terminal alkyne to prevent its unwanted reaction with bases or nucleophiles.[20] Silyl protecting groups are commonly employed for this purpose.
-
Trimethylsilyl (TMS): Introduced using TMSCl and a base (e.g., Et₃N). It is readily removed with a fluoride source (e.g., TBAF) or under mild acidic or basic conditions.[8]
-
Triethylsilyl (TES) and tert-Butyldimethylsilyl (TBS): These bulkier silyl groups offer greater stability than TMS and are often preferred in more complex syntheses. They are also removed with fluoride ions.[8]
-
Triisopropylsilyl (TIPS): A very bulky and robust protecting group, offering high stability towards a wide range of reaction conditions.[21]
The choice of protecting group depends on the specific reaction sequence and the required stability.
Synthesis of Terminal Alkynes
A variety of methods are available for the synthesis of terminal alkynes, providing access to a wide range of substrates for the reactions described above.
-
From Aldehydes: The Corey-Fuchs reaction and the Seyferth-Gilbert-Bestmann homologation are classical methods for the one-carbon homologation of aldehydes to terminal alkynes.
-
From Alkenes: A two-step process involving halogenation of the alkene followed by double dehydrohalogenation with a strong base (e.g., NaNH₂) can yield the corresponding alkyne.
-
Alkylation of Acetylene: Deprotonation of acetylene followed by reaction with an alkyl halide is a straightforward method for the synthesis of simple terminal alkynes.
Safety Considerations
Working with terminal alkynes and the associated reagents requires adherence to strict safety protocols.
-
Terminal Alkynes: Some terminal alkynes, particularly those with low molecular weight, can be volatile and flammable. Acetylene itself is explosive under pressure.
-
Metal Catalysts: Many palladium and copper catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Bases: Amine bases are often corrosive and have strong odors.
-
Azides: Organic azides are potentially explosive and should be handled with extreme caution, avoiding heat, friction, and shock.
A thorough risk assessment should always be conducted before carrying out any of the reactions described in this guide.
Conclusion
The terminal alkyne is a remarkably versatile and powerful functional group in the arsenal of the modern organic chemist. Its ability to participate in a wide range of reliable and high-yielding reactions has made it an indispensable tool for the construction of complex molecules with applications in medicine, materials science, and beyond. A deep understanding of the mechanisms, experimental nuances, and practical considerations associated with the chemistry of terminal alkynes is essential for any researcher or scientist aiming to push the boundaries of molecular synthesis.
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